1-(3-Methylphenyl)pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

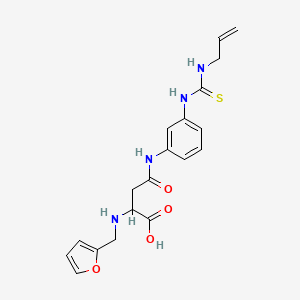

“1-(3-Methylphenyl)pyrazole-4-sulfonamide” is a chemical compound with the CAS Number: 1249572-37-9 . It has a molecular weight of 237.28 . The IUPAC name for this compound is 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide .

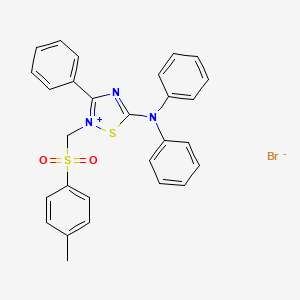

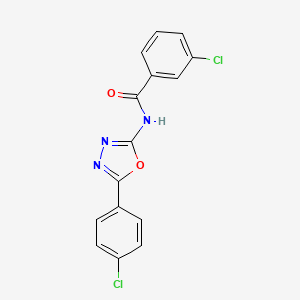

Synthesis Analysis

The synthesis of pyrazole and sulfonamide derivatives, including “1-(3-Methylphenyl)pyrazole-4-sulfonamide”, has been described in the literature . The synthesis involves the reaction of different aryl hydrazines with 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The synthesized compounds are characterized by Fourier transform infrared (FT-IR), 1H NMR, 13C NMR, and elemental analysis .

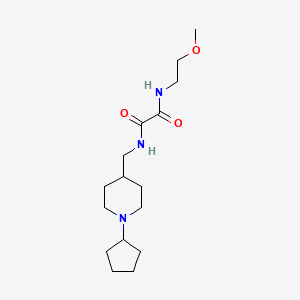

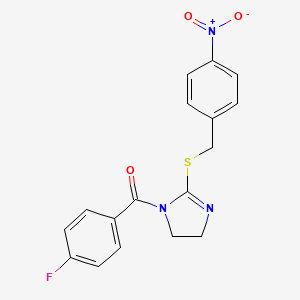

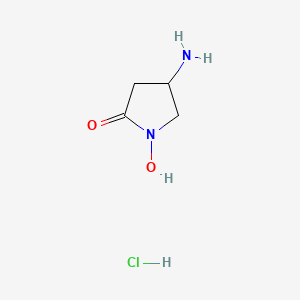

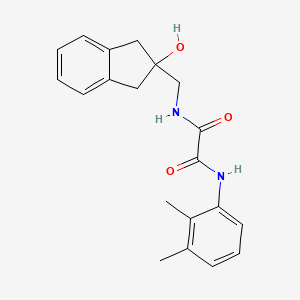

Molecular Structure Analysis

The molecular structure of “1-(3-Methylphenyl)pyrazole-4-sulfonamide” is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The structure also contains a sulfonamide group .

Physical And Chemical Properties Analysis

“1-(3-Methylphenyl)pyrazole-4-sulfonamide” is a powder at room temperature .

Aplicaciones Científicas De Investigación

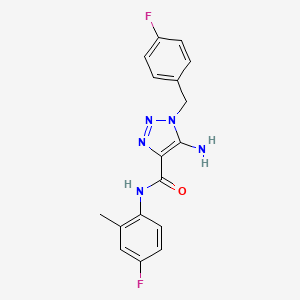

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, is transmitted through sandfly bites. Researchers have investigated the antileishmanial potential of 1-(3-Methylphenyl)pyrazole-4-sulfonamide and its derivatives. Specifically, compound 13 demonstrated remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies suggest that this compound interacts favorably with Lm-PTR1, a key enzyme in Leishmania, making it a promising candidate for antileishmanial drug development .

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted via mosquito bites, remains a global health challenge. Existing antimalarial drugs face limitations due to drug resistance. However, hydrazine-coupled pyrazole derivatives, including 1-(3-Methylphenyl)pyrazole-4-sulfonamide , show promise. Compounds 14 and 15 exhibited significant inhibition against Plasmodium berghei in vivo. Notably, compound 15 achieved a remarkable 90.4% suppression rate, making it a potential antimalarial agent .

Molecular Docking Studies

Molecular simulations revealed that compound 13 interacts favorably with Lm-PTR1, a validated drug target in Leishmania. Its binding pattern in the active site suggests potent antileishmanial activity. The lower binding free energy (−9.8 kcal/mol) supports its efficacy .

Synthesis and Structural Verification

Researchers successfully synthesized hydrazine-coupled pyrazoles, including 1-(3-Methylphenyl)pyrazole-4-sulfonamide . Structural verification employed techniques such as elemental microanalysis, FTIR, and 1H NMR spectroscopy .

Potential Pharmacophores

Given their antileishmanial and antimalarial activities, these hydrazine-coupled pyrazole derivatives hold promise as pharmacophores for safe and effective drug development .

Neglected Tropical Disease Impact

Considering the global prevalence of leishmaniasis and malaria, novel compounds like 1-(3-Methylphenyl)pyrazole-4-sulfonamide are crucial for combating these devastating diseases .

Safety and Hazards

The safety information for “1-(3-Methylphenyl)pyrazole-4-sulfonamide” includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

The development of new pyrazole-4-sulfonamide derivatives, including “1-(3-Methylphenyl)pyrazole-4-sulfonamide”, is a promising area of research . These compounds have been tested for their in vitro antiproliferative activity against U937 cells . Future research could focus on exploring the potential applications of these compounds in medicine and technology .

Mecanismo De Acción

Target of Action

The primary targets of 1-(3-Methylphenyl)pyrazole-4-sulfonamide are the parasites causing leishmaniasis and malaria, specifically Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for the transmission of these diseases, affecting millions of people worldwide .

Mode of Action

1-(3-Methylphenyl)pyrazole-4-sulfonamide interacts with its targets by inhibiting their growth and proliferation . The compound has shown superior antipromastigote activity, which is the process of inhibiting the growth of the promastigote form of Leishmania . This interaction results in a significant reduction in the number of these parasites, thereby mitigating the diseases they cause .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation . This disruption of the parasites’ life cycle is what leads to the compound’s antileishmanial and antimalarial effects .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties that allow it to reach its targets in the body effectively .

Result of Action

The result of the action of 1-(3-Methylphenyl)pyrazole-4-sulfonamide is the significant reduction in the number of Leishmania and Plasmodium parasites in the body . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .

Propiedades

IUPAC Name |

1-(3-methylphenyl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKUNUXGZOJCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)

![4-Methyl-6-{[4-(8-methylimidazo[1,2-a]pyridin-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2716467.png)

![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)

![1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2716478.png)